[4-(4-Phenylpiperazin-1-yl)benzyl]amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-phenylpiperazin-1-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-14-15-6-8-17(9-7-15)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-14,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBHUYMCMASPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 4 Phenylpiperazin 1 Yl Benzyl Amine and Its Derivatives
Established Synthetic Pathways for Arylpiperazine-Benzylamine Scaffolds
The construction of the target molecule and its analogs can be achieved through several well-established synthetic routes. These methods offer flexibility in starting materials and reaction conditions, allowing for the synthesis of a diverse range of derivatives.
Reductive Amination Approaches to the Benzylamine (B48309) Moiety
Reductive amination is a cornerstone of amine synthesis, providing a direct method for the formation of the benzylamine group from a corresponding aldehyde. prepchem.comnih.govresearchgate.net This two-step, one-pot process involves the initial formation of an imine from the reaction of an aldehyde with an amine source, followed by the in-situ reduction of the imine to the desired amine.
For the synthesis of [4-(4-Phenylpiperazin-1-yl)benzyl]amine, the key intermediate is 4-(4-phenylpiperazin-1-yl)benzaldehyde (B8328046). This aldehyde can be reacted with an ammonia (B1221849) source, such as aqueous ammonia or ammonium (B1175870) chloride, to form the transient imine. researchgate.net Subsequent reduction with a suitable reducing agent yields the target primary amine.
Commonly employed reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄)
Sodium cyanoborohydride (NaBH₃CN) prepchem.comresearchgate.net
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) nih.gov
Hydrogen gas (H₂) with a metal catalyst (e.g., Pd, Ni, Pt) prepchem.com
The choice of reducing agent is often dictated by the presence of other functional groups in the molecule. For instance, sodium cyanoborohydride and sodium triacetoxyborohydride are milder reagents that can selectively reduce the imine in the presence of the aldehyde. researchgate.net More recently, iron-catalyzed reductive amination using aqueous ammonia has emerged as a more sustainable and environmentally friendly alternative. researchgate.net
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium borohydride (NaBH₄) | Readily available, inexpensive | Can reduce aldehydes and ketones |
| Sodium cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls | Toxic cyanide byproduct |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selective, non-toxic, stable in acidic media | More expensive than NaBH₄ |
| H₂/Metal Catalyst (Pd, Ni, Pt) | Clean, high-yielding | Requires specialized equipment (hydrogenator) |
| Iron Catalyst/H₂ | Sustainable, earth-abundant metal | May require higher temperatures/pressures |
Alkylation Reactions in Piperazine (B1678402) Functionalization
The nucleophilic nature of the piperazine nitrogen allows for its functionalization through alkylation reactions. In the context of synthesizing this compound, this can be approached in two primary ways:
Alkylation of 1-phenylpiperazine (B188723): Reacting 1-phenylpiperazine with a suitable 4-(halomethyl)benzylamine derivative or a protected version thereof. A significant challenge in the direct alkylation of piperazine is the potential for di-alkylation, leading to the formation of a quaternary ammonium salt. googleapis.com To achieve mono-alkylation, it is often necessary to use a large excess of piperazine or to employ a protecting group strategy. googleapis.com For example, one of the piperazine nitrogens can be protected with a Boc (tert-butyloxycarbonyl) group, followed by alkylation of the remaining secondary amine and subsequent deprotection. googleapis.com
Alkylation of a benzylamine derivative with a phenylpiperazine precursor: This approach is less common for the synthesis of the target primary amine but is relevant for the synthesis of related structures.
The choice of solvent and base is crucial for the success of these alkylation reactions. Common conditions involve the use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to scavenge the acid produced during the reaction. chemicalbook.comresearchgate.net
Nitro Reduction Pathways for Precursor Amines
A well-established method for the synthesis of aromatic amines is the reduction of a corresponding nitroarene. nih.govresearchgate.net This strategy can be applied to the synthesis of this compound by first preparing a precursor containing a nitro group, which is then reduced in a final step.
A plausible synthetic route involves the synthesis of 1-(4-nitrobenzyl)-4-phenylpiperazine. This intermediate can be prepared via the alkylation of 1-phenylpiperazine with 4-nitrobenzyl halide. The subsequent reduction of the nitro group can be achieved using a variety of methods:
Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and efficient method. researchgate.netnih.gov
Metal-based Reductions: Reagents such as iron powder in the presence of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl), or tin(II) chloride (SnCl₂) are also effective and can offer better chemoselectivity in the presence of other reducible functional groups. nih.govorgsyn.org
Multi-Component Reactions for Piperazine Motif Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to building molecular diversity. While not as commonly reported for the direct synthesis of this compound, MCRs can be employed to construct the core arylpiperazine-benzylamine scaffold or related structures. nih.govnih.gov
For instance, a three-component reaction involving an aniline (B41778), an aldehyde, and an amine could potentially be designed to assemble the desired framework. researchgate.net The development of novel MCRs remains an active area of research and holds promise for the streamlined synthesis of complex amine derivatives.
Amide Formation Strategies for Related Structures
The synthesis of the target benzylamine can also be approached via the formation and subsequent reduction of an amide intermediate. This two-step process provides an alternative to direct reductive amination.
One strategy involves the acylation of a suitable amine with a carboxylic acid derivative, followed by reduction of the resulting amide. For the synthesis of this compound, this could involve:
Formation of an amide between 4-(4-phenylpiperazin-1-yl)benzoic acid and ammonia, followed by reduction.
Alternatively, and more practically, one could synthesize N-{[4-(4-phenylpiperazin-1-yl)phenyl]methyl}acetamide from this compound and an acetylating agent, which is more relevant for the synthesis of N-substituted derivatives.
The reduction of the amide to the amine is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This method is particularly useful for preparing secondary and tertiary amines.
Precursor Synthesis and Intermediate Compound Preparation
The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates.
The primary building blocks for the synthesis of the target compound are 1-phenylpiperazine and a suitable C₁-arylated synthon. 1-Phenylpiperazine is a commercially available compound but can also be synthesized through various methods, including the reaction of aniline with bis(2-chloroethyl)amine.
A crucial intermediate for the reductive amination pathway is 4-(4-phenylpiperazin-1-yl)benzaldehyde . This compound can be synthesized via the nucleophilic aromatic substitution of a 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde) with 1-phenylpiperazine in the presence of a base like potassium carbonate.
For the nitro reduction pathway, the intermediate 1-(4-nitrobenzyl)-4-phenylpiperazine is required. This can be synthesized by the alkylation of 1-phenylpiperazine with 4-nitrobenzyl chloride.
The synthesis of these precursors often involves standard organic transformations, and their purity is critical for the success of the subsequent steps.
Table 2: Key Precursors and Intermediates
| Compound Name | Structure | Synthetic Utility |
| 1-Phenylpiperazine | C₁₀H₁₄N₂ | Core piperazine building block |
| 4-(4-Phenylpiperazin-1-yl)benzaldehyde | C₁₇H₁₈N₂O | Key intermediate for reductive amination |
| 1-(4-Nitrobenzyl)-4-phenylpiperazine | C₁₇H₁₉N₃O₂ | Precursor for the nitro reduction pathway |
| 4-(Aminomethyl)benzyl halide | C₈H₁₀ClN | Alkylating agent for piperazine |
| 4-(4-Phenylpiperazin-1-yl)benzoic acid | C₁₇H₁₈N₂O₂ | Precursor for amide formation strategies |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The synthesis of this compound and its derivatives in an academic setting primarily focuses on optimizing reaction conditions to maximize yields and purity. A prevalent and versatile method for this transformation is reductive amination. jocpr.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the desired amine. jocpr.com
In the context of synthesizing this compound, the typical starting materials are 4-(4-phenylpiperazin-1-yl)benzaldehyde and an ammonia source. The optimization of this reaction involves several key parameters:
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is frequently used due to its mildness and high selectivity. Other options include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂ over a palladium catalyst). mdpi.com
Solvent: The solvent plays a crucial role in the reaction's efficiency. Dichloromethane (B109758) (DCM) is a common choice for reductive aminations using STAB. For other reducing agents like NaBH₃CN, alcoholic solvents such as methanol (B129727) are often employed. nih.gov
Catalyst: In catalytic reductive aminations, the choice of catalyst is paramount. Transition metal complexes and organocatalysts are often used to facilitate the reaction under mild conditions. For instance, cobalt-containing composites have been shown to be effective for the reductive amination of aromatic aldehydes. mdpi.comuni-bayreuth.de Increasing catalyst loading can significantly improve conversion and yield. researchgate.net
Temperature and Reaction Time: These parameters are often optimized to ensure complete reaction while minimizing the formation of byproducts. Reactions are typically run at room temperature for several hours. nih.gov
pH Control: For certain reducing agents like NaBH₃CN, maintaining a slightly acidic pH is necessary to promote the formation of the imine intermediate without deactivating the reducing agent.
A one-pot synthesis approach is often favored for its efficiency. nih.gov For example, the direct reductive amination of 4-(4-phenylpiperazin-1-yl)benzaldehyde with ammonia in the presence of a suitable reducing agent and catalyst streamlines the process. jocpr.com
Below is an interactive data table summarizing optimized reaction conditions found in academic research for similar reductive amination processes.
| Aldehyde | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| p-methoxybenzaldehyde | n-butylamine | Co-containing composite / H₂ | - | 150°C | Quantitative | mdpi.com |
| p-methoxybenzaldehyde | n-butylamine | Co-containing composite / H₂ | - | 100°C | 72-96% | mdpi.com |
| 5-hydroxymethylfurfural | Ammonia | Ni₆AlOₓ / H₂ | Water | 100°C | 99% | nih.gov |
| Benzaldehyde | Ammonia | Mn1 catalyst / H₂ | Methanol | - | 71% (imine) | researchgate.net |
Considerations for Scalability in Research Production
Transitioning the synthesis of this compound from a small academic laboratory scale to larger-scale research production necessitates careful consideration of several factors to ensure safety, cost-effectiveness, and efficiency. nih.gov
Reagent and Solvent Selection: On a larger scale, the cost, safety, and environmental impact of reagents and solvents become more significant. While highly reactive reagents like lithium aluminum hydride (LiAlH₄) may be suitable for small-scale synthesis, they pose considerable safety risks in larger quantities. Catalytic hydrogenation is often a safer and more environmentally friendly alternative. Similarly, halogenated solvents like dichloromethane are often replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, where possible, to minimize environmental impact and facilitate waste disposal. nih.govmdpi.com
Reaction Conditions and Equipment: The management of reaction exotherms is a critical safety consideration during scale-up. Reactions that are easily controlled in small flasks can generate significant heat in large reactors, potentially leading to runaway reactions. Therefore, robust temperature control and monitoring systems are essential. The use of continuous flow reactors can also offer advantages in terms of safety and scalability over traditional batch processes. mdpi.com
Purification Methods: Purification techniques must be adapted for larger quantities. Column chromatography, a common laboratory technique, is often impractical and expensive for large-scale purification due to high solvent consumption and low throughput. Crystallization is the preferred method for purifying solid products at scale, as it is generally more cost-effective and can provide high purity. Developing a robust crystallization process is a key step in scaling up the synthesis.
The following table outlines key considerations for scaling up the synthesis of piperazine derivatives.
| Parameter | Laboratory Scale | Scale-Up Considerations |
| Synthesis Strategy | Multi-step synthesis with protecting groups | Cost, efficiency, waste generation |
| Catalysis | Homogeneous catalysts | Catalyst recovery and reuse |
| Purification | Column chromatography | Solvent consumption, time, cost |
| Safety | Minimal exotherm concerns | Heat management, reagent handling |
| Solvents | Halogenated solvents (e.g., DCM) | Environmental impact, cost, safety |
Computational and Theoretical Investigations of 4 4 Phenylpiperazin 1 Yl Benzyl Amine and Analogs
Molecular Docking Studies for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand (a small molecule like [4-(4-Phenylpiperazin-1-yl)benzyl]amine) to the active site of a target protein.
Analysis of Ligand-Protein Interaction Profiles
The interaction profile of a ligand with its protein target is a critical determinant of its biological activity. For phenylpiperazine derivatives, molecular docking studies have revealed several key types of interactions that contribute to the stability of the ligand-protein complex. These interactions often include:
Hydrogen Bonds: The nitrogen atoms in the piperazine (B1678402) ring and the primary amine of the benzylamine (B48309) moiety can act as hydrogen bond donors or acceptors, forming crucial connections with amino acid residues in the receptor's binding pocket. For instance, studies on similar compounds have shown the formation of hydrogen bonds with residues like aspartic acid and glycine. nih.gov
π-π Stacking: The phenyl rings of both the phenylpiperazine and benzylamine portions of the molecule can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding site. nih.gov This type of interaction is a significant contributor to the binding affinity.
Hydrophobic Interactions: The nonpolar parts of the molecule can form hydrophobic interactions with nonpolar residues in the protein, further stabilizing the complex.
π-Sulfur Interactions: In some cases, interactions between the aromatic rings and sulfur-containing amino acid residues like methionine have been observed. nih.gov
These interactions collectively determine the binding affinity and selectivity of the compound for its target.
Table 1: Representative Ligand-Protein Interactions for a Phenylpiperazine Analog
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) |
|---|---|---|
| Hydrogen Bond | Piperazine Nitrogen | ASP 463 |
| Hydrogen Bond | Benzothiazine Moiety | DC8, DT9 |
| π-π Stacking | Phenylpiperazine | DT9, DA12 |
| π-Sulfur Interaction | Phenylpiperazine | MET 762 |
Note: This table is illustrative and based on findings for analogous compounds.
Conformational Analysis of Bound States within Receptor Pockets
The conformation of a ligand when it is bound to a receptor can be significantly different from its unbound state. Conformational analysis through molecular docking helps in understanding the three-dimensional arrangement of the ligand within the binding pocket. For flexible molecules like this compound, multiple conformations may be possible. Docking algorithms explore these possibilities and rank them based on a scoring function, which estimates the binding energy. The lowest energy conformation is typically considered the most likely binding mode. The phenylpiperazine moiety often inserts itself into hydrophobic pockets, while the benzylamine group may be positioned to form specific hydrogen bonds that are critical for activity.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamic Interactions
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the nature of their dynamic interactions.
For phenylpiperazine derivatives, MD simulations can be used to:
Assess Complex Stability: By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess stability.
Analyze Dynamic Interactions: MD simulations can reveal transient interactions that are not captured by static docking poses. They can also show how water molecules in the active site mediate ligand-protein interactions.
Predict Binding Free Energies: More advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of its potency.
Studies on related compounds have utilized MD simulations to confirm the stability of docking poses and to gain a deeper understanding of the key interactions that govern binding. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. These methods are based on the principles of quantum mechanics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. mdpi.comepstem.netresearchgate.net For this compound and its analogs, DFT can be used to:
Optimize Molecular Geometry: DFT calculations can determine the most stable three-dimensional structure of the molecule by minimizing its energy. This optimized geometry can then be used in subsequent docking and MD studies.
Calculate Electronic Properties: DFT can be used to calculate a range of electronic properties, such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it can identify the regions of the molecule that are most likely to be involved in electrostatic interactions with the receptor.
Table 2: Representative DFT Calculated Properties for a Phenylpiperazine Analog
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -1025.34 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -5.67 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 4.44 |
Note: These values are illustrative and depend on the specific analog and computational method used.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
HOMO: The HOMO represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are prone to electrophilic attack.
LUMO: The LUMO represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap: A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap indicates higher stability.
For this compound and its analogs, FMO analysis can help in understanding their reactivity and metabolic stability. The distribution of the HOMO and LUMO across the molecule can also provide clues about which parts of the molecule are most involved in charge-transfer interactions with the receptor. mdpi.com
In Silico Prediction of Partition Coefficients and Lipophilicity (excluding ADME/Tox profiles)
The lipophilicity of a compound, commonly expressed as the logarithm of its partition coefficient (log P), is a critical physicochemical parameter in drug discovery and design, influencing a molecule's pharmacokinetic and pharmacodynamic properties. For this compound and its analogs, computational methods provide a rapid and cost-effective means of estimating lipophilicity, guiding the selection and optimization of drug candidates.
Methodological Comparison of Computational Lipophilicity Algorithms (e.g., C log P, ALOGPS)
A variety of computational algorithms are available for the in silico prediction of log P values, each employing different methodologies. Among the most widely used are ClogP, which is based on a fragmental method, and ALOGPS, which is an atom-based approach.
The ClogP method calculates the log P of a molecule by summing the contributions of its constituent fragments and applying correction factors for interactions between these fragments. This method relies on a database of experimentally determined fragmental values. For complex molecules, the accuracy of ClogP can be limited if specific fragments are not present in the database.
The ALOGPS method, on the other hand, calculates log P based on the contributions of individual atoms and their environments. This approach is often considered more versatile for novel molecules as it does not rely on a predefined fragment library.
For phenylpiperazine derivatives, studies have shown that both ClogP and ALOGPS can provide reliable predictions of lipophilicity. However, the accuracy of each method can vary depending on the specific structural features of the analogs. Significant correlations have been found between log P values calculated by programs like ALOGPS and ClogP with experimental data for alpha-(4-phenylpiperazine) derivatives of N-benzylamides. nih.govresearchgate.net
Below is an illustrative data table comparing the predicted log P values for this compound and a hypothetical analog using different algorithms.
| Compound | Structure | ClogP | ALOGPS |
| This compound | 3.85 | 3.52 | |
| Analog 1: 1-(4-Chlorophenyl)-4-(4-aminobenzyl)piperazine | 4.62 | 4.15 |
Note: The values in this table are representative and may vary depending on the specific software and version used for calculation.
Correlation with Chromatographic Retention Data
Experimental determination of lipophilicity is often performed using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC) and reversed-phase thin-layer chromatography (RP-TLC). nih.govresearchgate.net In these methods, the retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.
For phenylpiperazine derivatives, a strong correlation is generally observed between computationally predicted log P values and experimentally determined chromatographic retention data. nih.govresearchgate.net For instance, the retention parameters (RM0 or log kw) derived from RP-TLC or RP-HPLC, respectively, which represent the retention of a compound in a purely aqueous mobile phase, often show a linear relationship with calculated log P values. This correlation validates the use of in silico models for predicting the lipophilic behavior of this class of compounds.
The following table illustrates the correlation between predicted log P values and hypothetical experimental chromatographic retention data for this compound and its analog.
| Compound | Predicted log P (Average) | Experimental RM0 (RP-TLC) |
| This compound | 3.69 | 2.98 |
| Analog 1: 1-(4-Chlorophenyl)-4-(4-aminobenzyl)piperazine | 4.39 | 3.55 |
Note: The RM0 values are hypothetical and for illustrative purposes.
Analysis of Non-Covalent Interactions within Crystal Structures (e.g., Hirshfeld Surface Analysis)
The analysis of non-covalent interactions within the crystal structure of a molecule is crucial for understanding its solid-state properties, such as stability, polymorphism, and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.
For phenylpiperazine derivatives, Hirshfeld surface analysis has been employed to elucidate the nature and extent of various non-covalent interactions, including hydrogen bonds, C-H···π interactions, and π-π stacking. nih.govnih.gov These interactions play a significant role in stabilizing the crystal structure. For instance, in the crystal structure of salts of 1-(4-nitrophenyl)piperazine, Hirshfeld analysis has revealed strong hydrogen bonds between cations and anions, as well as π-π stacking interactions. nih.gov
A representative summary of the percentage contributions of the most significant intermolecular contacts for a hypothetical crystal structure of this compound is presented in the table below.
| Interaction Type | Description | Percentage Contribution |
| H···H | Hydrogen-hydrogen contacts | 45.5% |
| C···H/H···C | Carbon-hydrogen contacts | 28.2% |
| N···H/H···N | Nitrogen-hydrogen contacts (potential hydrogen bonds) | 12.8% |
| C···C | Carbon-carbon contacts (indicative of π-π stacking) | 6.5% |
| Other | Miscellaneous contacts | 7.0% |
Note: This data is illustrative and based on typical findings for similar molecular structures.
Mulliken Atomic Charge Analysis for Charge Distribution
The analysis partitions the total electron population among the constituent atoms. While Mulliken charges are known to be sensitive to the choice of basis set used in the calculation, they provide a valuable qualitative understanding of the charge distribution.
For this compound, a Mulliken atomic charge analysis would reveal the electronegative and electropositive centers of the molecule. The nitrogen atoms of the piperazine ring and the benzylamine group are expected to carry negative partial charges due to their higher electronegativity, while the hydrogen atoms and some carbon atoms will have positive partial charges.
An illustrative table of calculated Mulliken atomic charges for selected atoms in this compound is provided below. The charges are expressed in atomic units (a.u.).
| Atom | Element | Mulliken Atomic Charge (a.u.) |
| N1 (piperazine) | Nitrogen | -0.25 |
| N4 (piperazine) | Nitrogen | -0.28 |
| N (amine) | Nitrogen | -0.35 |
| C (benzyl) | Carbon | 0.12 |
| H (amine) | Hydrogen | 0.18 |
| C (phenyl) | Carbon | -0.05 to 0.05 |
Note: These values are representative and would be obtained from a quantum chemical calculation (e.g., using Density Functional Theory, DFT).
Pharmacological Profiling and Mechanistic Studies in Preclinical Models
Serotonin (B10506) Receptor (5-HT1A) Modulation by Arylpiperazine Derivatives
The 5-HT1A receptor, a subtype of the serotonin receptor, is a significant target in the development of treatments for psychiatric conditions like anxiety and depression. nih.govpatsnap.com Arylpiperazine derivatives are one of the most prominent classes of ligands that bind to 5-HT1A receptor sites. nih.gov The interaction of these compounds with the 5-HT1A receptor is complex, encompassing a spectrum of activities from antagonism to full agonism.
Agonist and Partial Agonist Activity Investigations
The functional activity of arylpiperazine derivatives at the 5-HT1A receptor varies significantly based on their specific chemical structures. Research has identified compounds within this class that act as full agonists, partial agonists, and antagonists. nih.govnih.gov
A partial agonist binds to and activates a receptor but produces a submaximal response compared to a full agonist. patsnap.com This can be therapeutically advantageous, as it modulates receptor activity, potentially reducing the risk of overstimulation and associated side effects. patsnap.com Aripiprazole, a well-known antipsychotic, is a classic example of an arylpiperazine derivative that exhibits partial agonist activity at the human 5-HT1A receptor. nih.gov
Studies on novel classes of arylpiperazines have successfully identified compounds with varying degrees of agonism. For example, in one study, derivatives bearing a (3-acylamino)pyrrolidine-2,5-dione moiety were synthesized, with some showing 5-HT1A partial agonist activity and others demonstrating full agonist activity in vivo. nih.gov Similarly, research into other novel arylpiperazines has distinguished between partial and full agonists based on their effects in functional assays, such as the relaxation of substance P-induced contraction in the guinea-pig ileum. oup.com The functional profile can be influenced by the terminal fragment of the molecule, indicating that modifications distant from the arylpiperazine core can switch a compound from a partial agonist to a full agonist. nih.gov
Determination of Receptor Binding Affinities (Ki values)
The affinity of a compound for a receptor, often expressed as the inhibition constant (Ki), is a critical measure of its binding potency. Arylpiperazine derivatives have been developed that exhibit high to exceptionally high affinity for the 5-HT1A receptor.
The substitution at the N4-position of the piperazine (B1678402) ring is a key determinant of 5-HT1A affinity. nih.gov Research has shown that incorporating specific substituents can significantly enhance binding. For instance, one of the highest affinity ligands reported for the 5-HT1A site is an arylpiperazine derivative, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, with a Ki value of 0.6 nM. nih.gov Other studies have reported novel arylpiperazines with Ki values for the 5-HT1A receptor in the low nanomolar range, confirming the high-affinity nature of this chemical class. nih.govnih.govresearchgate.netsemanticscholar.org
Table 1: 5-HT1A Receptor Binding Affinities for Selected Arylpiperazine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Name | Ki (nM) | Reference |
|---|---|---|
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 | nih.gov |
| Flexible Ligand (2a-6a series) | 0.95 - 7 | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | semanticscholar.org |
| Benzodiazepine derivative (Compound 27) | 0.44 | researchgate.net |
| (3-acylamino)pyrrolidine-2,5-dione derivatives | 3 - 47 | nih.gov |
| Conformationally Restricted Ligand (2b-4b series) | 15 - 52 | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | semanticscholar.org |
In Vivo Functional Assays for Anxiolytic-Like Activity and Receptor Mediation
To translate in vitro binding affinity into a potential therapeutic effect, in vivo functional assays are essential. For arylpiperazine derivatives targeting the 5-HT1A receptor, preclinical animal models of anxiety are commonly used to assess their anxiolytic-like properties.
Standard behavioral tests such as the elevated plus-maze (EPM) test, the four-plate test, and the forced swimming test are employed to evaluate these effects in rodents. nih.govnih.gov In the EPM test, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. Studies have confirmed the anxiolytic-like effects of novel arylpiperazine derivatives in such models. nih.gov
Crucially, to confirm that the observed anxiolytic activity is mediated by the 5-HT1A receptor, researchers use selective antagonists. In one study, the anxiolytic effects of two new arylpiperazine compounds in the EPM test were reversed by the administration of WAY-100635, a selective 5-HT1A receptor antagonist. nih.gov This reversal provides strong evidence that the compounds exert their effects through direct interaction with 5-HT1A receptors. nih.gov
Dopamine (B1211576) Receptor Subtype Selectivity (D2, D3, D4) of Related Compounds
Arylpiperazine derivatives also frequently interact with dopamine receptors. The D2-like family of dopamine receptors includes the D2, D3, and D4 subtypes. nih.gov These receptors share a high degree of structural similarity, particularly in their transmembrane domains, which makes the development of subtype-selective ligands a significant challenge. nih.govnih.gov Achieving selectivity is important as each subtype is implicated in different physiological and pathological processes. nih.gov
Methodologies for Competitive Binding Assays
The primary method for determining the binding affinity and selectivity of compounds for dopamine receptor subtypes is the competitive binding assay. nih.govmdpi.com In this technique, a test compound competes with a labeled ligand (a radioligand or a mass spectrometry marker) that has a known high affinity for the target receptor.
The most common approach is the radioligand binding assay. nih.gov For D2 and D3 receptors, [³H]spiperone is a frequently used radioligand. mdpi.comresearchgate.net The assay involves incubating membranes from cells expressing the specific receptor subtype with the radioligand and various concentrations of the test compound. mdpi.com The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the half-maximal inhibitory concentration (IC50). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. semanticscholar.org
As an alternative to radiolabeling, MS (Mass Spectrometry) Binding Assays have been developed. nih.govnih.gov These label-free methods monitor the binding of a test compound by quantifying the amount of an unbound, unlabeled marker ligand in the sample supernatant using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov These assays have been shown to be a reliable substitute for traditional radioligand binding assays for dopamine receptors. nih.govnih.gov
Structural Determinants Influencing Subtype Specificity
The quest for dopamine receptor subtype selectivity has led to detailed structure-activity relationship (SAR) studies of arylpiperazine derivatives. These studies have identified key structural features that govern whether a compound will bind preferentially to the D2, D3, or D4 receptor.
One of the most significant findings relates to the structural differences between the D2 and D3 receptor binding pockets. Homology models suggest that the binding cavity in the D2 receptor is comparatively shallower than that in the D3 receptor. nih.gov This difference may explain why larger ligands, or those with longer linkers between the piperazine core and a terminal moiety, often exhibit greater affinity and selectivity for the D3 receptor. nih.gov Conversely, shortening the spacer has been found to result in preferential D2 binding. nih.gov
Substitutions on the aryl ring of the arylpiperazine moiety are also critical. For example, introducing a 2,3-dichloro substitution on the phenyl ring can confer high D3 receptor affinity. acs.org In contrast, a 2-methoxyphenyl substituent can enhance affinity at both D2 and D3 receptors, thereby reducing selectivity. acs.org The ability of some N-phenylpiperazine benzamides to bind selectively to the D3 receptor has been attributed to a "bitopic" binding mode, where the N-phenylpiperazine part occupies the primary binding site while the extended benzamide (B126) portion interacts with a secondary, allosteric binding site that is unique to the D3 receptor subtype. nih.gov Docking studies suggest that interactions at the extracellular end of the seventh transmembrane helix (TM7) are a key contributor to D3 versus D2 selectivity. nih.gov While hydrophobic interactions are considered the primary driver of binding affinity, specific hydrogen bonds are thought to confer binding specificity. nih.gov
Sigma Receptor (S1R, S2R) Ligand Characterization
The sigma-1 (σ1R) and sigma-2 (σ2R) receptors are recognized as unique molecular chaperones involved in a variety of cellular functions and are targets for therapeutic development. nih.govnih.gov Phenylpiperazine and benzylpiperazine derivatives have been identified as potent ligands for sigma receptors. nih.govnih.govsigmaaldrich.com
Agonistic versus Antagonistic Functional Profiles
Specific studies characterizing the agonistic versus antagonistic functional profile of [4-(4-Phenylpiperazin-1-yl)benzyl]amine at σ1 and σ2 receptors are not extensively available in the current body of scientific literature. However, research into structurally related benzylpiperazine derivatives has led to the development of potent σ1R antagonists. nih.gov For instance, the modification of a benzylpiperazine core structure has yielded compounds with high affinity and selectivity for the σ1R, where they function as antagonists. These antagonists have been shown to modulate nociceptive signaling, suggesting a potential therapeutic application in pain management. nih.gov
Elucidation of Binding Modes and Key Interacting Amino Acid Residues
Detailed crystallographic or molecular modeling studies elucidating the specific binding mode and key amino acid interactions of this compound with σ1R or σ2R have not been specifically reported. Research on other sigma receptor ligands has identified a binding pocket within the σ1R, which is a transmembrane protein, but the precise interactions for this particular compound are not documented. nih.gov
Adenosine (B11128) Receptor (A1, A2A, A2B, A3) Interactions and Functional Responses
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a family of G protein-coupled receptors that mediate the physiological effects of adenosine. nih.gov They are significant targets in drug discovery for various conditions. nih.govnih.gov
Inverse Agonist and Agonist Binding Affinities and Potencies
There is a lack of specific data in published research regarding the binding affinities and functional potencies (agonist, antagonist, or inverse agonist) of this compound at the four adenosine receptor subtypes (A1, A2A, A2B, A3). While numerous compounds, including xanthine (B1682287) derivatives and other heterocyclic structures, have been developed as potent and selective antagonists for various adenosine receptors, the characterization of this specific benzylamine (B48309) derivative has not been a primary focus in this area. nih.govnih.gov
Structural Requirements for A2A Adenosine Receptor Potency and Selectivity
Research into A2A adenosine receptor antagonists has defined specific structural requirements for achieving high potency and selectivity. nih.gov These often involve a core heterocyclic scaffold with various substituents that optimize interactions with the receptor's binding site. Studies on series of compounds have shown that modifications to different regions of a molecule can drastically alter its affinity and selectivity for the A2A receptor over other subtypes like the A1 receptor. nih.govnih.gov However, the structural contributions of the this compound scaffold to A2A receptor binding have not been specifically investigated or reported.
Melanocortin-4 Receptor (MC4R) Antagonism Research
The melanocortin-4 receptor (MC4R) is a key component in the regulation of energy homeostasis and appetite. palatin.com The development of antagonists for this receptor is an area of interest for conditions such as cachexia. nih.gov Research has identified the piperazinebenzylamine scaffold as a promising starting point for the discovery of potent and selective MC4R antagonists. nih.gov
Studies involving structure-activity relationships (SAR) of a series of piperazinebenzylamines have led to the identification of potent antagonists of the human MC4R. nih.gov These compounds were found to inhibit the signaling pathway stimulated by the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). For example, compounds from this class demonstrated the ability to function as antagonists by dose-dependently inhibiting α-MSH-stimulated cyclic AMP (cAMP) release. nih.gov
Within a series of benzylamine and pyridinemethylamine derivatives, compounds were synthesized and characterized as potent and selective MC4R antagonists. nih.gov One such compound, closely related to the piperazinebenzylamine class, showed a high binding affinity for the MC4R and significant selectivity over the melanocortin-3 receptor (MC3R). nih.gov
The table below summarizes the pharmacological data for representative compounds from the piperazinebenzylamine class at the human melanocortin-4 receptor.
| Compound | MC4R Ki (nM) | Functional Activity | Reference |
| 11c | 21 | Antagonist | nih.gov |
| 11d | 14 | Antagonist | nih.gov |
| 11l | 15 | Antagonist (IC50=36 nM) | nih.gov |
| 12b* | 3.4 | Antagonist | nih.gov |
Note: Compound 12b is described as a benzylamine derivative from a related but distinct chemical series.
These findings underscore the potential of the chemical class to which this compound belongs as a source of MC4R antagonists. The research highlights how modifications to the benzylamine and piperazine moieties can yield compounds with high affinity and functional antagonism at this receptor. nih.govnih.gov
Acetylcholinesterase (AChE) Inhibition Studies of Related Benzylpiperazine Analogs
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. acs.orgresearchgate.net Research has explored various benzylpiperazine and related analogs for their potential as AChE inhibitors.
A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their AChE inhibitory activity. These compounds were designed as analogs of the Alzheimer's drug donepezil (B133215), with the isoindoline-1,3-dione (phthalimide) and piperazine moieties acting as bioisosteric replacements for the indanone and piperidine (B6355638) rings of donepezil, respectively. acs.org The inhibitory activities were assessed using the Ellman method. Among the synthesized compounds, derivative 4a , which features a chlorine atom on the ortho position of the benzyl (B1604629) ring, demonstrated the most potent inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.91 µM. acs.org In silico docking studies suggested that this compound binds to AChE in a manner similar to donepezil. acs.org
In another study, N-benzylpiperidine derivatives were investigated as dual inhibitors of both histone deacetylase (HDAC) and AChE. mdpi.com Two compounds, d5 and d10 , emerged as promising dual-target agents with AChE IC₅₀ values of 6.89 µM and 3.22 µM, respectively. mdpi.com These compounds also exhibited other beneficial properties, such as free radical scavenging and inhibition of amyloid-beta (Aβ) aggregation. mdpi.com
Furthermore, hybrid molecules combining (α)-lipoic acid with 4-amino-1-benzyl piperidines have been synthesized and evaluated. nih.gov While the parent compounds showed little to no activity, the hybrid molecules demonstrated significant inhibitory activity against butyrylcholinesterase (BChE) and, in some cases, AChE. nih.gov Compound 17 from this series was an effective inhibitor of both AChE and BChE, with IC₅₀ values of 1.75 µM and 5.61 µM, respectively. nih.gov
Kinetic studies on donepezil (E2020), a well-known AChE inhibitor with a 1-benzyl-4-substituted piperidine core, have shown it to be a potent, mixed-type inhibitor of the enzyme. nih.gov Its inhibitory constants are significantly lower than those of its derivatives and the reference compound tetrahydroaminoacridine (THA), indicating a strong inhibitory effect. nih.gov
A summary of the AChE inhibitory activities of selected benzylpiperazine and related analogs is presented in Table 1.
| Compound/Analog | Target Enzyme(s) | IC₅₀ (µM) | Notes |
| 4a (2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione) | AChE | 0.91 | Most potent in its series. acs.org |
| d5 (N-benzylpiperidine derivative) | AChE, HDAC | 6.89 (AChE) | Dual inhibitor. mdpi.com |
| d10 (N-benzylpiperidine derivative) | AChE, HDAC | 3.22 (AChE) | Dual inhibitor. mdpi.com |
| 17 ((α)-lipoic acid-4-amino-1-benzylpiperidine hybrid) | AChE, BChE | 1.75 (AChE), 5.61 (BChE) | Mixed inhibition for AChE, noncompetitive for BChE. nih.gov |
| Donepezil (E2020) | AChE | - | Potent mixed-type inhibitor, used as a reference. nih.gov |
Kinase Inhibition Profiling, e.g., Bone Morphogenetic Protein Receptor Type 2 (BMPR2)
The inhibition of protein kinases is a major focus in the development of therapies for a variety of diseases, including cancer and inflammatory disorders. nih.gov Piperazine derivatives have been identified as scaffolds for various kinase inhibitors. nih.gov For instance, 3-(piperazinylmethyl)benzofuran derivatives have been designed as novel type II inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Compounds from this class, such as 9h , have shown potent CDK2 inhibition with an IC₅₀ value of 40.91 nM. nih.gov
Additionally, a novel type II ABL/c-KIT dual kinase inhibitor, CHMFL-ABL/KIT-155 , which incorporates a 4-methylpiperazin-1-yl)methyl moiety, has been discovered. This compound potently inhibited ABL and c-KIT kinases with IC₅₀ values of 46 nM and 75 nM, respectively, and demonstrated high selectivity across a large panel of kinases. nih.gov
With specific relevance to Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a serine/threonine receptor kinase implicated in diseases like pulmonary arterial hypertension, research has focused on developing selective inhibitors. nih.gov While direct studies on this compound analogs are not prominent, the development of macrocyclic inhibitors based on a pyrazole (B372694) hinge-binding moiety has led to selective and potent BMPR2 inhibitors. nih.gov This highlights the potential for structured-based design to achieve selectivity for specific kinases within the TKL family, to which BMPR2 belongs. nih.gov The general strategy of using privileged structures like piperazine in kinase inhibitor design suggests that analogs of this compound could be explored for activity against BMPR2 and other kinases. nih.govnih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition Investigations
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. nih.gov Inhibition of FAAH is a therapeutic strategy for pain, inflammation, and various central nervous system disorders, as it enhances endogenous cannabinoid signaling without the side effects of direct cannabinoid receptor agonists. nih.govnih.gov
Research into FAAH inhibitors has included the investigation of piperidine and piperazine derivatives. A series of potent and selective carbamate-based FAAH inhibitors incorporating piperidine and piperazine scaffolds have been developed. nih.gov These inhibitors, including compounds 9 and 31 , demonstrated nanomolar potency against human and rat FAAH and were highly selective over other serine hydrolases. nih.gov In preclinical models of excitotoxicity, these inhibitors provided neuroprotection, suggesting their therapeutic potential against seizure-related brain injury. nih.gov
Another study explored benzylamides and piperazinoarylamides of ibuprofen (B1674241) as FAAH inhibitors. researchgate.net These compounds were designed as analogs of a known FAAH inhibitor, Ibu-AM5. The resulting derivatives exhibited FAAH inhibition in the low to high micromolar range, providing insights into the structure-activity relationships of this class of compounds. researchgate.net
The development of dual inhibitors targeting both FAAH and soluble epoxide hydrolase (sEH) represents another therapeutic approach for pain management. nih.gov A series of 4-phenyl-thiazole-based compounds, which include piperidine moieties, have been evaluated as dual FAAH/sEH inhibitors. While some of these compounds showed potent in vitro inhibition, their in vivo efficacy in certain pain models was limited. nih.gov
These studies indicate that the piperazine and related piperidine structures are viable scaffolds for the design of FAAH inhibitors, with the potential for both single-target and multi-target therapeutic agents.
Tyrosinase Inhibition Research
Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. mdpi.com Its inhibitors are of great interest for the treatment of hyperpigmentation disorders and are also used in the cosmetics industry. nih.gov Several studies have investigated benzylpiperazine analogs as potential tyrosinase inhibitors.
A series of compounds featuring a 4-fluorobenzylpiperazine moiety were designed and synthesized to target the tyrosinase binding site. nih.gov One of the most potent compounds from this series was [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (26) , which exhibited an IC₅₀ of 0.18 µM against mushroom tyrosinase. nih.gov This was significantly more potent than the reference compound kojic acid (IC₅₀ = 17.76 µM). nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor, and it also demonstrated antimelanogenic effects in B16F10 melanoma cells without causing cytotoxicity. nih.govnih.gov
In another study, novel nitrophenylpiperazine derivatives were synthesized and screened for tyrosinase inhibitory activity. nih.gov Compound 4l , which contains an indole (B1671886) moiety attached to the piperazine ring, was the most active, with an IC₅₀ value of 72.55 µM. nih.gov Structure-activity relationship (SAR) analysis indicated that replacing a benzyl or phenyl group with an indole or pyridine (B92270) moiety at this position enhanced the inhibitory potency. nih.gov Kinetic analysis of compound 4l showed a mixed-type inhibition mechanism. nih.gov
Furthermore, research on benzoyl and cinnamoyl piperazine and piperidine amides has identified additional tyrosinase inhibitors. acs.org Docking studies suggested that the hydrophobic benzyl groups of these compounds contribute to their potency by interacting with residues near the enzyme's catalytic site. acs.org
A summary of the tyrosinase inhibitory activities of selected benzylpiperazine analogs is presented in Table 2.
| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition |
| 26 ([4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone) | Mushroom Tyrosinase | 0.18 | Competitive nih.gov |
| 4l (Nitrophenylpiperazine-indole derivative) | Tyrosinase | 72.55 | Mixed-type nih.gov |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 17.76 | Competitive nih.gov |
Other Targeted Biological Activities in Preclinical Contexts
The search for new antimalarial agents is critical due to the spread of drug-resistant strains of Plasmodium falciparum. nih.gov Piperazine-containing compounds have been explored as a source of new antimalarial leads.
A series of 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives were synthesized and evaluated for their activity against a chloroquine-resistant strain of P. falciparum. nih.gov The most potent compound in this series showed an activity three times greater than that of chloroquine, with a comparable selectivity index. nih.gov The antimalarial activity of these compounds was correlated with their predicted accumulation in the parasite's digestive vacuole and their ability to inhibit the formation of β-hematin (hemozoin), a crucial detoxification process for the parasite. researchgate.netnih.gov
In another approach, piperazine-tethered thiazole (B1198619) compounds were synthesized and screened for antiplasmodial activity. mdpi.com A hit compound from this library, 2291-61 , demonstrated an EC₅₀ of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum and showed activity against multiple stages of parasite development. mdpi.com
Furthermore, piperazine-substituted 4(1H)-quinolones have been designed as orally bioavailable antimalarial agents. nih.gov An N-phenylpiperazinyl-4(1H)-quinolone, 8j , was found to be highly potent against the liver stages of P. berghei, with an EC₅₀ of 4.7 nM, while its benzyl analogue 8k was approximately 10-fold less potent. nih.gov
The emergence of multidrug-resistant tuberculosis has necessitated the discovery of new antimycobacterial agents. nih.gov Analogs of this compound have been investigated for this purpose.
A lead compound, 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide , was identified as having excellent in vitro activity against Mycobacterium tuberculosis. nih.gov Although this compound had poor bioavailability, subsequent structural modifications were made to improve its pharmacokinetic profile while retaining potent antitubercular activity. nih.gov These modifications included replacing the benzyl group on the piperazine with carbamate (B1207046) and urea (B33335) functionalities. nih.gov
A separate study investigated a series of nitro-containing compounds for their antimycobacterial properties. nih.gov Among the active compounds were several nitrofurans with a piperazine core, including 1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine (HC2211) . nih.gov These compounds demonstrated potent activity against Mycobacterium tuberculosis and also against Mycobacterium abscessus. nih.gov Their mechanism of action is proposed to be distinct from existing nitro-containing drugs like pretomanid (B1679085) and delamanid. nih.gov
Studies on Anticonvulsant Mechanisms (e.g., Voltage-Sensitive Sodium and Calcium Channels)
The exploration of novel chemical entities with potential therapeutic applications in epilepsy has led to the investigation of a wide array of compounds targeting various neurochemical pathways. Among these, derivatives of phenylpiperazine have garnered significant interest due to their structural similarities to known anticonvulsant agents and their potential to interact with key molecular targets involved in seizure propagation. This section focuses on the available preclinical data regarding the anticonvulsant mechanisms of the specific compound, this compound, with a particular emphasis on its interaction with voltage-sensitive sodium and calcium channels.
Extensive searches of scientific literature and preclinical research databases have been conducted to identify direct experimental evidence elucidating the effects of this compound on voltage-gated ion channels. While the broader class of phenylpiperazine derivatives has been a subject of anticonvulsant research, specific data for this particular molecule remains limited in the public domain.
Research on structurally related compounds provides a contextual framework for understanding the potential mechanisms of action. For instance, studies on other N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have suggested that some of these molecules may exert their anticonvulsant effects through a multimodal mechanism, which can include the modulation of voltage-gated sodium channels. One investigation into a related, but distinct, derivative indicated it was a moderate binder to site 2 of neuronal voltage-sensitive sodium channels. This finding, while not directly applicable to this compound, highlights a potential avenue of investigation for this class of compounds.
The maximal electroshock (MES) seizure model in rodents is a standard preclinical test often used to identify compounds that may act by blocking voltage-gated sodium channels. While reports on various phenylpiperazine derivatives show activity in the MES test, specific and detailed results for this compound are not currently available.
Similarly, voltage-sensitive calcium channels, particularly T-type calcium channels, are recognized as important targets for anticonvulsant drugs, especially those effective against absence seizures. The subcutaneous pentylenetetrazole (scPTZ) test is often employed to screen for compounds that may modulate these channels or enhance GABAergic neurotransmission. Again, while the broader class of phenylpiperazines has been evaluated in this model, specific data for this compound is not present in the reviewed literature.
Due to the absence of direct experimental data from binding assays, electrophysiological studies such as patch-clamp recordings, or specific results from preclinical screening programs for this compound, a detailed analysis of its interaction with voltage-sensitive sodium and calcium channels cannot be provided at this time. The generation of such data through future preclinical research would be necessary to fully characterize the pharmacological profile and anticonvulsant mechanisms of this specific chemical entity.
Data Tables
No specific data tables for the anticonvulsant mechanisms of this compound concerning its interaction with voltage-sensitive sodium and calcium channels were found in the public domain.
Q & A
Basic: What are the optimal synthetic routes for [4-(4-Phenylpiperazin-1-yl)benzyl]amine, and how can reaction conditions be optimized to improve yield and purity?
Answer:
The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Nucleophilic substitution : Reacting 4-chlorobenzylamine with 1-phenylpiperazine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the piperazine-benzyl linkage .
- Catalytic coupling : Palladium catalysts (e.g., Pd(OAc)₂) can enhance coupling efficiency in aromatic systems, reducing side products .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol improves purity .
Optimization : Control reaction temperature (80–100°C), use anhydrous solvents, and monitor progress via TLC or HPLC .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and benzylamine protons (δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. ~317.4 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- IR : Stretching vibrations for amine (N-H, ~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
Advanced: How can researchers investigate this compound as a ligand for neurotransmitter receptors?
Answer:
- Radioligand Binding Assays : Compete with [³H]spiperone (D2/D3 receptors) or [³H]8-OH-DPAT (5-HT1A) in transfected HEK293 cells .
- Functional Assays : Measure cAMP inhibition (Gi-coupled receptors) or calcium flux (Gq-coupled) via BRET/FRET .
- Selectivity Profiling : Screen against a panel of 50+ GPCRs to identify off-target interactions .
- In Vivo Models : Test locomotor activity in rodents (dopaminergic modulation) or anxiety-like behavior (serotonergic effects) .
Advanced: What computational methods model this compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in dopamine D3 receptor homology models (PDB: 3PBL) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate structural features with affinity .
- Validation : Compare computational predictions with experimental IC₅₀ values from binding assays .
Advanced: How should researchers address contradictory findings in pharmacological studies?
Answer:
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ and assess potency variability .
- Receptor Subtype Selectivity : Employ knockout mice or siRNA silencing to isolate D3 vs. D2 receptor effects .
- Off-Target Profiling : Utilize proteome-wide affinity chromatography (DrugAffinity-Seq) to identify unexpected targets .
- Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s) to ensure reproducibility across ≥3 independent experiments .
Basic: What protocols evaluate the solubility and stability of this compound?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4), ethanol, and DMSO; quantify via UV-Vis (λmax ~280 nm) .
- Stability : Incubate at 25°C/60% RH for 14 days; monitor degradation by HPLC. Acidic/basic conditions accelerate hydrolysis (test pH 2–9) .
- Light Sensitivity : Expose to UV light (365 nm) for 24h; assess photodegradation products via LC-MS .
Advanced: What strategies enhance this compound’s binding affinity and metabolic stability?
Answer:
- Bioisosteric Replacement : Substitute benzylamine with indole (improves π-π stacking) or cyclopropyl (reduces CYP450 metabolism) .
- Prodrug Design : Acetylate the amine to enhance BBB penetration, with esterase-triggered activation .
- Metabolic Screening : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., N-dealkylation) via LC-MS/MS .
Basic: How can X-ray crystallography determine the molecular structure of this compound?
Answer:
- Crystal Growth : Vapor diffusion (ethyl acetate/hexane) at 4°C yields suitable single crystals .
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) on a Bruker D8 Venture diffractometer .
- Refinement : SHELXL-2018 refines anisotropic displacement parameters; resolve disorder using PART instructions .
- Validation : Check CIF with PLATON; R1 < 0.05 indicates high accuracy .
Advanced: What models assess the neuropharmacological effects of this compound?
Answer:
- In Vitro : Primary neuronal cultures treated with glutamate to test neuroprotection (measure LDH release) .
- In Vivo :
- Forced Swim Test : Assess antidepressant-like effects (reduce immobility time in mice) .
- Microdialysis : Monitor dopamine release in striatum (HPLC-ECD) after acute dosing .
- Toxicity : MTD (maximum tolerated dose) studies in rats (14-day OECD 420 protocol) .
Advanced: How can structure-activity relationships (SAR) be established for analogs of this compound?
Answer:
- Analog Synthesis : Modify substituents on phenylpiperazine (e.g., electron-withdrawing groups) or benzylamine (e.g., halogenation) .
- Biological Testing : Compare IC₅₀ across analogs in receptor binding assays; plot SAR heatmaps .
- 3D-QSAR : CoMFA/CoMSIA models using steric/electrostatic fields to guide design .
- Cluster Analysis : Group analogs by similarity (e.g., Tanimoto coefficient) to identify activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
